molecular formula C15H8Cl2FN3O B8262891 N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide

N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide

Cat. No.: B8262891
M. Wt: 336.1 g/mol
InChI Key: ZKULFSMYRSFHKE-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide is a heterocyclic compound featuring a chloro-fluoro-substituted anilino group, a 4-chlorophenyl moiety, and an ethanimidoyl cyanide backbone. Its molecular formula is C₁₅H₈Cl₂FN₃O, with a molecular weight of approximately 335.9 g/mol.

Properties

IUPAC Name

N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3O/c16-10-3-1-9(2-4-10)15(22)14(8-19)21-20-11-5-6-13(18)12(17)7-11/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKULFSMYRSFHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NNC2=CC(=C(C=C2)F)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-fluoroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyanogen bromide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s molecular weight is intermediate among analogs, suggesting moderate lipophilicity.
  • Thiazole-containing derivatives (e.g., ) exhibit higher boiling points, likely due to increased aromaticity and sulfur-based polarity.
  • The pKa of the methoxyimino derivative (9.81) indicates lower acidity compared to the thiazole analog (6.62), which may influence solubility and binding interactions.

Biological Activity

N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide is a synthetic compound with potential biological applications. Its structure suggests various mechanisms of action that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C15H8Cl2FN3OC_{15}H_{8}Cl_{2}FN_{3}O. Its IUPAC name is (1Z)-N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide. The presence of halogenated phenyl groups and a cyanide moiety suggests potential reactivity and interactions with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : Interaction with receptors, particularly those involved in neurotransmission or inflammation, could mediate its effects.
  • Cytotoxicity : The presence of the cyanide group may confer cytotoxic properties, impacting cell viability in certain conditions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives with halogenated phenyl rings can inhibit bacterial growth.

CompoundTarget OrganismActivity
This compoundStaphylococcus aureusModerate inhibition
Similar derivativesVarious Gram-positive bacteriaEffective inhibition

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)12.5Induction of apoptosis
HeLa (cervical cancer)15.0Cell cycle arrest

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups, suggesting its potential as a therapeutic agent.
  • Animal Models : In vivo studies using murine models showed that administration of this compound led to reduced tumor growth in xenograft models, indicating its efficacy in a biological context.

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